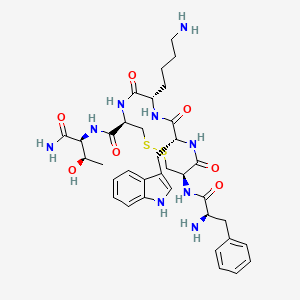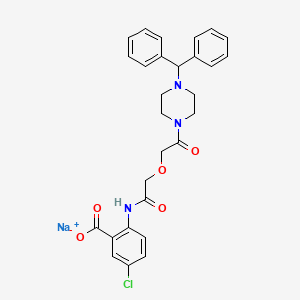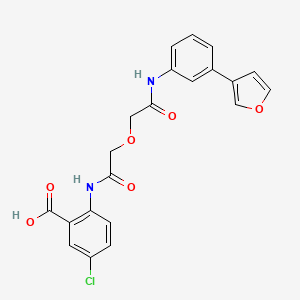
TPN171 free base
Vue d'ensemble
Description
TPN171 is a potent PDE5 inhibitor with subnanomolar potency for PDE5 and good selectivity over PDE6 . It is a clinical candidate for the treatment of Pulmonary Arterial Hypertension . The molecular formula of TPN171 is C24H35N5O3 and its molecular weight is 441.576.
Molecular Structure Analysis
The molecular structure of TPN171 is complex, with a molecular formula of C24H35N5O3. The exact mass is 441.274 and the molecular weight is 441.576. The elemental analysis shows that it contains Carbon (65.28%), Hydrogen (7.99%), Nitrogen (15.86%), and Oxygen (10.87%).Chemical Reactions Analysis
TPN171 undergoes extensive metabolism in humans. Twenty-two metabolites were detected in human plasma, urine, and feces . The main metabolic biotransformation of TPN171 was mono-oxidation (hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation . Cytochrome P450 3A4 (CYP3A4) mainly catalyzed the formation of metabolites, and CYP2E1 and CYP2D6 were involved in the oxidative metabolism of TPN171 to a lesser extent .Applications De Recherche Scientifique
1. Pharmacological Properties and Metabolism
TPN171, a novel potent pyrimidinone phosphodiesterase type 5 (PDE5) inhibitor, has been identified for its high selectivity and extended duration of action. A study by Pan et al. (2019) focused on characterizing TPN171 metabolites in human plasma, urine, and stool samples. The research revealed N-demethylation, O-depropylation, N-oxidation, and dehydrogenation as the main metabolic pathways of TPN171 in humans. This study provides critical insights into the metabolic fate of TPN171, which can be significant for further drug development.
2. Impact on Chromosomal Abnormalities
The influence of TPN171 on chromosomal abnormalities, particularly deletions of chromosome 17p (del17p), was explored by Thakurta et al. (2019). Their research aimed to understand the prognostic value of the cancer clonal fraction in multiple myeloma patients with varying levels of del17p. The findings underscore the potential of TPN171 in impacting genetic factors associated with cancer prognosis.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1229018-87-4 |
|---|---|
Nom du produit |
TPN171 free base |
Formule moléculaire |
C24H35N5O3 |
Poids moléculaire |
441.576 |
Nom IUPAC |
N-(3-(5,6-Diethyl-4(3H)-pyrimidone-2-yl)-4-n-propoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |
Clé InChI |
PIOIVHHIGWTEJQ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OCCC)C(C(N2)=NC(CC)=C(CC)C2=O)=C1)CN3CCN(C)CC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TPN171; TPN-171; TPN 171; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



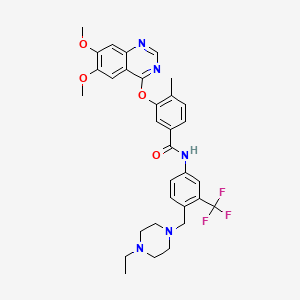
![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
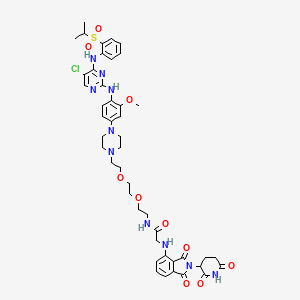
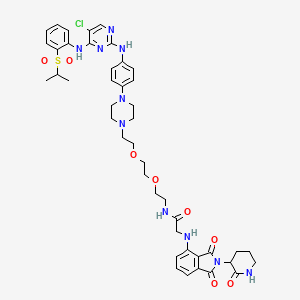

![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)

